molecular formula C36H41N5O11 B599716 Suc-Ala-Glu-Pro-Phe-AMC CAS No. 142997-30-6

Suc-Ala-Glu-Pro-Phe-AMC

Katalognummer: B599716
CAS-Nummer: 142997-30-6
Molekulargewicht: 719.748
InChI-Schlüssel: HOKKGJXGOTWVKM-ZYEMSUIVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Suc-Ala-Glu-Pro-Phe-AMC is a fluorogenic substrate for the peptidylprolyl isomerase Pin1 . It has a molecular weight of 719.75 and a sum formula of C₃₆H₄₁N₅O₁₁ .


Molecular Structure Analysis

The IUPAC name for this compound is (4S)-5- { (2S)-2- [ ( { (1S)-1-benzyl-2- [ (4-methyl-2-oxo-2H-chromen-7-yl)amino]-2-oxoethyl}amino)carbonyl]-1-pyrrolidinyl}-4- ( { (2S)-2- [ (3-carboxypropanoyl)amino]propanoyl}amino)-5-oxopentanoic acid . The compound contains a total of 96 bonds, including 55 non-H bonds, 21 multiple bonds, 16 rotatable bonds, 9 double bonds, and 12 aromatic bonds .


Chemical Reactions Analysis

This compound is a substrate for various enzymes. It is hydrolyzed by carboxypeptidase Y, cathepsin G, and chymotrypsin . It has also been used to analyze the chymotrypsin-like activity of trypsins .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 719.75 and a sum formula of C₃₆H₄₁N₅O₁₁ . It is recommended to be stored at temperatures below -15°C .

Relevant Papers One relevant paper titled “Biochemical and Enzymatic Characterization of Human Kallikrein 5 (hK5), a Novel Serine Protease Potentially Involved in Cancer Progression” discusses the use of similar compounds in the study of protease activity, enzymatic reactions, and peptide synthesis .

Wissenschaftliche Forschungsanwendungen

  • Enzyme Activity in Pancreatic Membranes : A study by Mumford et al. (1980) identified an endopeptidase in solubilized dog pancreas microsomes that hydrolyzes the fluorogenic peptide substrate Suc-Ala-Ala-Phe-7-amino-4-methylcoumarin (AMC), which is structurally similar to Suc-Ala-Glu-Pro-Phe-AMC. This enzyme was identified as a zinc metallopeptidase due to its inhibition by specific inhibitors and demonstrated specificity for cleaving between certain amino acid residues (Mumford et al., 1980).

  • Proteasome Research : Reidlinger et al. (1997) used similar peptides in their study of 20 and 26 S proteasomes isolated from rat liver. They explored the kinetic properties of these proteasomes with various substrates, including those similar to this compound, to understand differences in enzymatic activity (Reidlinger et al., 1997).

  • Solid-Phase Synthesis of Peptides : Kaspari et al. (2009) discussed the solid-phase synthesis of peptides with structures like this compound. They synthesized various peptides to study their hydrolysis by enzymes such as subtilisin Carlsberg and peptidyl-prolyl cis/trans-isomerases (Kaspari et al., 2009).

  • Peptidyl Prolyl cis-trans Isomerase Activities : Harrison & Stein (1990) investigated the substrate specificities of peptidyl prolyl cis-trans isomerase activities using peptides including Suc-Ala-Xaa-Pro-Phe-p-nitroanilide, where Xaa varies. This study provides insights into the isomerization activities of cyclophilin and FK-506 binding protein (Harrison & Stein, 1990).

  • Effects of Diets on Enzyme Activity : Brito et al. (2007) explored the effects of high-glucose and high-sucrose diets on enzyme activities, including delta-aminolevulinate dehydratase (delta-ALA-D). Their findings contribute to understanding how diet influences enzyme activities and oxidative stress (Brito et al., 2007).

  • Analysis of Proteolytic Enzymes : Chandu et al. (2003) identified an enzyme in Escherichia coli, PepN, responsible for hydrolyzing a fluorogenic endopeptidase substrate, indicating similarities in enzyme functionalities across different domains of life (Chandu et al., 2003).

  • Protease Activity in Insects : Malik et al. (2012) discovered protease activity in apolipophorin III from the hemolymph of desert locust, Schistocerca gregaria, using substrates like Suc-Ala-Ala-Pro-Phe-AMC. This finding suggests additional functions for this protein beyond its known role in lipid transport (Malik et al., 2012).

  • Differentiating Enzymatic Activities : Viglio et al. (1999) demonstrated the use of Micellar Electrokinetic Chromatography (MEKC) to differentiate between the enzymatic activities of various proteases, including the use of substrates similar to this compound (Viglio et al., 1999).

Wirkmechanismus

Target of Action

Suc-Ala-Glu-Pro-Phe-AMC is a peptide substrate for the peptidyl prolyl isomerases Pin1 and Par14 . These enzymes play a crucial role in protein folding, which is essential for the proper functioning of cells.

Mode of Action

The compound interacts with its targets, the peptidyl prolyl isomerases, by serving as a substrate. The isomerases catalyze the cis-trans isomerization of proline imidic peptide bonds in the this compound molecule . This interaction results in the acceleration of protein folding, enhancing the efficiency of cellular processes.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein folding pathway. By acting as a substrate for peptidyl prolyl isomerases, it facilitates the isomerization of proline imidic peptide bonds, a critical step in the protein folding process . The downstream effects include the proper functioning of proteins and, consequently, the efficient operation of cellular processes.

Result of Action

The molecular effect of this compound’s action is the isomerization of proline imidic peptide bonds, which leads to the acceleration of protein folding . At the cellular level, this results in the proper functioning of proteins and the efficient operation of cellular processes.

Biochemische Analyse

Biochemical Properties

Suc-Ala-Glu-Pro-Phe-AMC plays a crucial role in biochemical reactions as a fluorogenic substrate. It is specifically designed to interact with proteases, such as chymotrypsin, cathepsin G, and peptidyl prolyl isomerases like Pin1 and Par14 . Upon enzymatic cleavage, the compound releases 7-amino-4-methylcoumarin, which emits fluorescence. This interaction allows researchers to quantitatively determine the activity of these enzymes by measuring the fluorescence intensity .

Cellular Effects

This compound influences various cellular processes by serving as a substrate for proteases involved in cell signaling and metabolism. The cleavage of this compound by enzymes like chymotrypsin and cathepsin G can affect cell signaling pathways by modulating the activity of these proteases . Additionally, the release of 7-amino-4-methylcoumarin can be used to monitor changes in cellular metabolism and enzyme activity, providing insights into cellular functions and responses .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific proteases. The compound binds to the active site of enzymes such as chymotrypsin and cathepsin G, where it undergoes cleavage . This cleavage releases 7-amino-4-methylcoumarin, which fluoresces upon excitation. The fluorescence intensity is directly proportional to the enzyme activity, allowing for precise quantification of protease activity . This mechanism is essential for studying enzyme kinetics and inhibitor screening.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at low temperatures, such as -20°C for up to three years in powder form and -80°C for one year in solution . Repeated freeze-thaw cycles can lead to degradation and reduced activity. Long-term studies have shown that the fluorescence signal remains consistent over time, making it a reliable substrate for extended experiments .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound effectively serves as a substrate for protease activity assays without causing adverse effects . At higher doses, there may be threshold effects, including potential toxicity or interference with normal cellular functions . It is essential to optimize the dosage to balance the sensitivity of the assay with the safety of the animal models.

Metabolic Pathways

This compound is involved in metabolic pathways related to protease activity. The compound interacts with enzymes such as chymotrypsin, cathepsin G, and peptidyl prolyl isomerases, which play roles in protein degradation and processing . The cleavage of this compound by these enzymes releases 7-amino-4-methylcoumarin, which can be used to monitor metabolic flux and changes in metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interactions with specific transporters and binding proteins. The compound’s distribution is influenced by its solubility and the presence of transporters that facilitate its uptake into cells . Once inside the cells, this compound localizes to areas where target proteases are active, allowing for precise monitoring of enzyme activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to compartments or organelles where target proteases, such as chymotrypsin and cathepsin G, are present . This localization is facilitated by targeting signals or post-translational modifications that guide this compound to the appropriate sites within the cell . The precise localization ensures accurate measurement of protease activity and cellular responses.

Eigenschaften

IUPAC Name

(4S)-4-[[(2S)-2-(3-carboxypropanoylamino)propanoyl]amino]-5-[(2S)-2-[[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H41N5O11/c1-20-17-32(47)52-28-19-23(10-11-24(20)28)38-34(49)26(18-22-7-4-3-5-8-22)40-35(50)27-9-6-16-41(27)36(51)25(12-14-30(43)44)39-33(48)21(2)37-29(42)13-15-31(45)46/h3-5,7-8,10-11,17,19,21,25-27H,6,9,12-16,18H2,1-2H3,(H,37,42)(H,38,49)(H,39,48)(H,40,50)(H,43,44)(H,45,46)/t21-,25-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKKGJXGOTWVKM-ZYEMSUIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H41N5O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

719.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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